molecular formula C20H22N4O2S B2773652 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide CAS No. 950313-77-6

3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide

Cat. No. B2773652
CAS RN: 950313-77-6
M. Wt: 382.48
InChI Key: FDASQDRWZUWZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-pyridylmethyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Applications in Heterocyclic Synthesis

The synthesis of thienopyridines and other fused derivatives, such as thieno[2,3-b]pyridine derivatives, represents a significant area of research in heterocyclic chemistry. These compounds are valuable for their potential applications in pharmaceuticals, agrochemicals, and organic materials. The process involves various reactions, including cyclization, saponification, and diazotization, to yield compounds with diverse biological activities and chemical properties (Harb, Hussein, & Mousa, 2006).

Novel Syntheses of Thienopyrimido-Triazoles

Another area of interest is the synthesis of thienopyrimido-1,2,4-triazoles, which are prepared by reacting substituted 2-amino-3-cyanothiophenes with various reagents. These compounds have shown potential in various fields, including medicinal chemistry, due to their unique structural features and possible biological activities (El-Gazzar, Hegab, Swelam, & Aly, 2002).

Antimicrobial and Insecticidal Properties

Research into the synthesis of pyrimidine linked pyrazole heterocyclics has revealed their potential insecticidal and antibacterial properties. These compounds, synthesized under microwave irradiation, offer a promising avenue for developing new agents to combat microbial infections and agricultural pests (Deohate & Palaspagar, 2020).

Gastric Antisecretory Activity

The study of thienopyrimidine derivatives for their gastric antisecretory activity suggests potential applications in treating gastric disorders. These compounds, synthesized through various chemical reactions, have shown efficacy in animal models, indicating their therapeutic potential in gastroenterology (Sugiyama et al., 1989).

Green Synthesis Approaches

Efforts to develop green chemistry approaches for synthesizing pharmacologically important compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, highlight the importance of environmentally friendly methods in chemical research. These approaches not only provide access to important heterocyclic compounds but also align with sustainability goals in scientific research (Shi et al., 2018).

properties

IUPAC Name

3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-17(22-12-13-6-4-5-11-21-13)10-9-16-23-19(26)18-14-7-2-1-3-8-15(14)27-20(18)24-16/h4-6,11H,1-3,7-10,12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASQDRWZUWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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